![molecular formula C28H29N3O2 B11049091 4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11049091.png)
4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[3-(4-metilfenoxi)propil]-1H-bencimidazol-2-il}-1-(3-metilfenil)pirrolidin-2-ona es un compuesto orgánico complejo que pertenece a la clase de los derivados de benzimidazol. Los compuestos de benzimidazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal para el desarrollo de agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{1-[3-(4-metilfenoxi)propil]-1H-bencimidazol-2-il}-1-(3-metilfenil)pirrolidin-2-ona generalmente implica múltiples pasos, incluida la formación del núcleo de benzimidazol, la introducción de la cadena propil y la unión de la porción pirrolidinona. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y control de temperatura para garantizar el rendimiento y la pureza del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Técnicas como la síntesis de flujo continuo y el monitoreo automático de la reacción se pueden emplear para mejorar la escalabilidad y la reproducibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{1-[3-(4-metilfenoxi)propil]-1H-bencimidazol-2-il}-1-(3-metilfenil)pirrolidin-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Dimetilsulfóxido (DMSO), acetonitrilo, etanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
4-{1-[3-(4-metilfenoxi)propil]-1H-bencimidazol-2-il}-1-(3-metilfenil)pirrolidin-2-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-{1-[3-(4-metilfenoxi)propil]-1H-bencimidazol-2-il}-1-(3-metilfenil)pirrolidin-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de benzimidazol, como:
- 1-(4-Hidroxi-3-metoxifenil)metanodiol
- 2-(4-benzoilfenoxi)-1-[2-(1-metil-1H-indol-3-il)metil]-1H-benzo[d]imidazol-1-il]etanona
Singularidad
4-{1-[3-(4-metilfenoxi)propil]-1H-bencimidazol-2-il}-1-(3-metilfenil)pirrolidin-2-ona es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C28H29N3O2 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-20-11-13-24(14-12-20)33-16-6-15-30-26-10-4-3-9-25(26)29-28(30)22-18-27(32)31(19-22)23-8-5-7-21(2)17-23/h3-5,7-14,17,22H,6,15-16,18-19H2,1-2H3 |
Clave InChI |
KXTLPTYOKACYIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11049008.png)
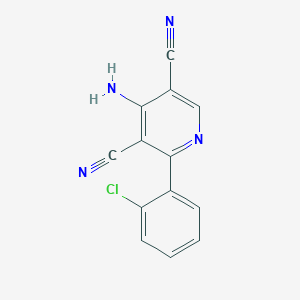
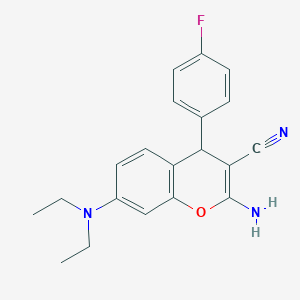

![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11049028.png)

![4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049034.png)
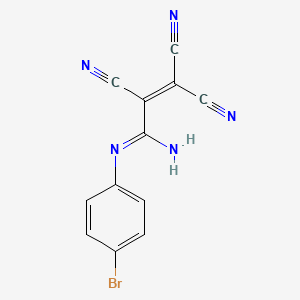

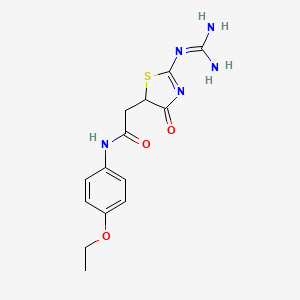
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11049069.png)
![2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049084.png)
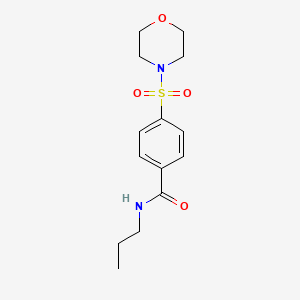
![4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11049098.png)
